molecular formula C9H14ClN B3157057 (S)-1-(p-Tolyl)ethanamine hydrochloride CAS No. 84499-72-9

(S)-1-(p-Tolyl)ethanamine hydrochloride

Cat. No. B3157057
CAS RN: 84499-72-9
M. Wt: 171.67 g/mol
InChI Key: QDWBCLYSNFCQGQ-QRPNPIFTSA-N
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Description

“(S)-1-(p-Tolyl)ethanamine” is a chiral amine . The “p-Tolyl” part of the name suggests that it has a toluene (methylbenzene) group attached to it. The “(S)-1-” part indicates the stereochemistry of the compound, meaning it has a specific spatial arrangement of atoms .


Molecular Structure Analysis

The molecular structure of “(S)-1-(p-Tolyl)ethanamine” would consist of a toluene group (a benzene ring with a methyl group) attached to an ethylamine group (an ethane with an amine group). The “(S)-1-” indicates the stereochemistry, but without a specific 3D structure, it’s hard to describe exactly what this looks like .


Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. They can act as bases, nucleophiles, and ligands in coordination compounds. They can also be alkylated, acylated, and can undergo reactions with nitrous acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Amines generally have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds . They can also act as bases .

Scientific Research Applications

Organogelation Properties

(S)-1-(p-Tolyl)ethanamine hydrochloride: is a gelator that forms stable, transparent gels in hydrocarbon media. Its gelling abilities are quantitatively impressive . The chiral characteristics of the gelator significantly influence its behavior. Crystal packing differences between racemic and single-enantiomer forms may explain these properties.

Mechanism of Action

The mechanism of action of a compound depends on its use. Amines can have biological activity, but without specific information on “(S)-1-(p-Tolyl)ethanamine hydrochloride”, it’s hard to say what its mechanism of action might be .

Future Directions

The future directions for a compound like “(S)-1-(p-Tolyl)ethanamine hydrochloride” could be vast. It could be used as a building block in the synthesis of more complex molecules, or it could have potential uses in fields like medicinal chemistry, depending on its biological activity .

properties

IUPAC Name

(1S)-1-(4-methylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-7-3-5-9(6-4-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWBCLYSNFCQGQ-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704140
Record name (1S)-1-(4-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84499-72-9
Record name (1S)-1-(4-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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